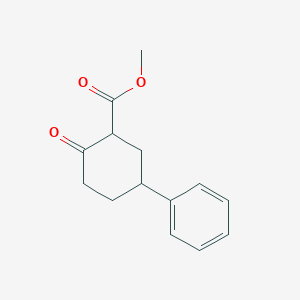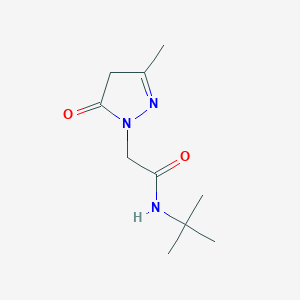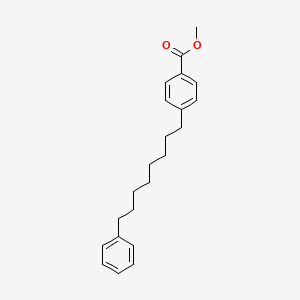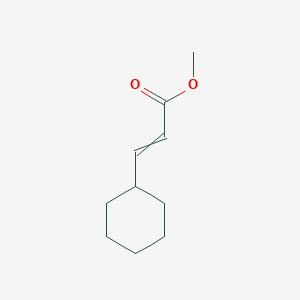
2-(1-Bromopropyl)-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Bromopropyl)-6-methylpyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the first carbon of a propyl group, which is in turn attached to the second carbon of a 6-methylpyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromopropyl)-6-methylpyridine typically involves the bromination of 6-methylpyridine followed by the introduction of a propyl group. One common method is the electrophilic aromatic substitution reaction, where 6-methylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). This reaction introduces a bromine atom at the desired position on the pyridine ring.
Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like benzoyl peroxide. This method is advantageous due to its mild reaction conditions and high selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Bromopropyl)-6-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution (SN2 and SN1): The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Elimination Reactions (E2 and E1): Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding pyridine N-oxides or reduced to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Elimination: Alkenes with a pyridine ring.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
Wissenschaftliche Forschungsanwendungen
2-(1-Bromopropyl)-6-methylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting neurological and inflammatory diseases.
Material Science: It is used in the preparation of functional materials, including polymers and liquid crystals.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Wirkmechanismus
The mechanism of action of 2-(1-Bromopropyl)-6-methylpyridine in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes deprotonation to form alkenes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromopyridine: Lacks the propyl group, making it less versatile in certain synthetic applications.
6-Methylpyridine: Lacks the bromine atom, limiting its reactivity in substitution and elimination reactions.
2-(1-Chloropropyl)-6-methylpyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.
Uniqueness
2-(1-Bromopropyl)-6-methylpyridine is unique due to the presence of both a bromine atom and a propyl group, which allows for a wide range of chemical transformations. Its structure provides a balance between reactivity and stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H12BrN |
|---|---|
Molekulargewicht |
214.10 g/mol |
IUPAC-Name |
2-(1-bromopropyl)-6-methylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-3-8(10)9-6-4-5-7(2)11-9/h4-6,8H,3H2,1-2H3 |
InChI-Schlüssel |
VAVJTMNMOBORCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC(=N1)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


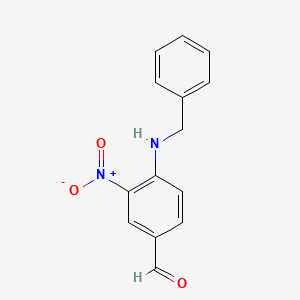
![2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid](/img/structure/B13882913.png)
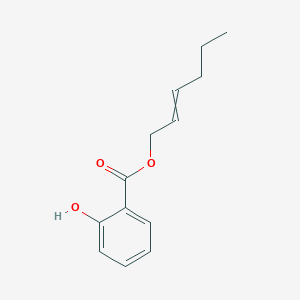

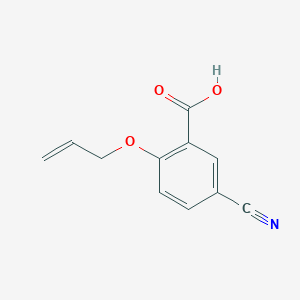
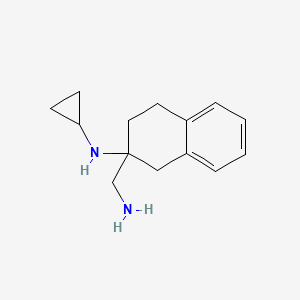
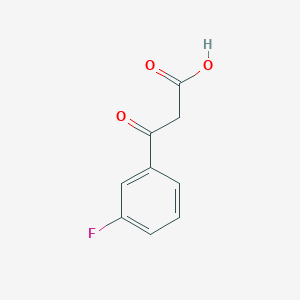
![N-methyl-3-[[4-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882957.png)
![1-[2-(4-Aminophenyl)acetyl]azetidin-2-one](/img/structure/B13882959.png)
